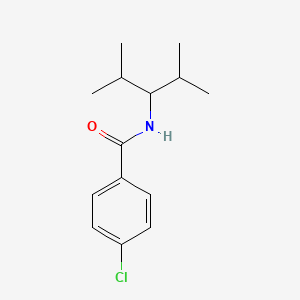
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide targets BTK, a non-receptor tyrosine kinase that is essential for B cell development and function. BTK is activated upon binding to the B cell receptor, leading to downstream signaling pathways that promote B cell survival, proliferation, and differentiation. Inhibiting BTK with 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide disrupts these pathways, resulting in decreased B cell activity and survival.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to inhibit BTK activity in a dose-dependent manner, with IC50 values in the low nanomolar range. 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide also demonstrated selectivity for BTK over other kinases, including the related tyrosine kinase TEC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its specificity for BTK, which allows for precise targeting of B cell signaling pathways. However, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may have limitations in certain experimental settings, such as those involving non-B cell types or alternative signaling pathways.
Direcciones Futuras
Future research on 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may focus on its potential as a cancer therapy, particularly in combination with other targeted agents or immunotherapies. Additionally, further investigation into the mechanism of action and selectivity of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may provide insights into its potential use in other disease contexts. Finally, clinical trials of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide in humans will be necessary to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves several steps, including the preparation of 4-chlorobenzoyl chloride, the reaction of 4-chlorobenzoyl chloride with isopropylmagnesium bromide, and the subsequent reaction of the resulting intermediate with 2-methylpropylmagnesium bromide. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B cells.
In addition to its potential as a cancer therapy, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has also been investigated for its efficacy in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. In preclinical models of these conditions, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide showed significant reduction in disease activity and inflammation.
Propiedades
IUPAC Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVUUPBPTITXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5850464.png)
![1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850474.png)




![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)

![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)
![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)